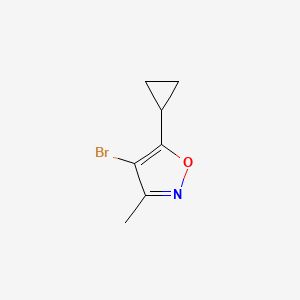

4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-cyclopropyl-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-6(8)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEZBKUJKPACBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Br)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Cyclopropyl 3 Methyl 1,2 Oxazole

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole, the key strategic disconnections involve breaking the bonds of the 1,2-oxazole ring.

Two primary disconnection strategies are generally employed for the synthesis of 1,2-oxazoles. nih.gov These approaches provide pathways to logical precursors for this compound.

Strategy A: Disconnection of the C-O and N-C Bonds

This approach leads to a β-dicarbonyl compound or a related synthon and a hydroxylamine derivative. For the target molecule, this disconnection would identify a substituted β-diketone as a key precursor. The retrosynthetic pathway is as follows:

Target Molecule: this compound

Precursor 1: A brominated β-diketone, specifically 2-bromo-1-cyclopropylpentane-1,3-dione.

Precursor 2: Hydroxylamine.

The forward synthesis would then involve the condensation and cyclization of these two precursors.

Strategy B: Disconnection via 1,3-Dipolar Cycloaddition

This powerful strategy involves the [3+2] cycloaddition of a nitrile oxide and an alkyne. rsc.orgwikipedia.org This disconnection reveals a nitrile oxide and a cyclopropyl-substituted alkyne as the key precursors.

Target Molecule: this compound

Precursor 1: Acetonitrile oxide (generated in situ).

Precursor 2: 1-Bromo-2-cyclopropylacetylene.

The subsequent bromination of the resulting 5-cyclopropyl-3-methyl-1,2-oxazole at the 4-position would be necessary to arrive at the final product.

| Disconnection Strategy | Key Precursors | Forward Reaction Type |

| C-O and N-C Bond Cleavage | 2-bromo-1-cyclopropylpentane-1,3-dione and Hydroxylamine | Condensation/Cyclization |

| 1,3-Dipolar Cycloaddition | Acetonitrile oxide and 1-Bromo-2-cyclopropylacetylene | Cycloaddition |

Formation of the 1,2-Oxazole Ring System

The construction of the 1,2-oxazole ring is the pivotal step in the synthesis of this compound. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The reaction of a three-carbon component with hydroxylamine or its salts is a classical and widely used method for forming the 1,2-oxazole ring. nih.gov

The condensation of 1,3-dicarbonyl compounds with hydroxylamine is a direct and efficient route to 1,2-oxazoles. youtube.com In the context of synthesizing the target molecule, this would involve the reaction of a suitably substituted β-diketone with hydroxylamine.

The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,2-oxazole ring. youtube.com The regioselectivity of the reaction, which determines the position of the substituents on the final ring, can be influenced by the reactivity of the two carbonyl groups in the β-diketone.

For the synthesis of this compound, the precursor would be 2-bromo-1-cyclopropylpentane-1,3-dione. The reaction with hydroxylamine would proceed as follows:

Reaction Scheme: 2-bromo-1-cyclopropylpentane-1,3-dione + NH₂OH → this compound + 2H₂O

| Reactant | Product | Key Transformation |

| β-Diketone and Hydroxylamine | 1,2-Oxazole | Oxime formation followed by cyclization and dehydration |

Another established method for the synthesis of 1,2-oxazoles involves the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine. This reaction typically proceeds through a Michael addition of the hydroxylamine to the double bond, followed by cyclization and dehydration.

To apply this to the synthesis of this compound, a potential precursor would be a cyclopropyl-substituted α,β-unsaturated ketone containing a bromine atom at the α-position. The reaction with hydroxylamine hydrochloride would lead to the formation of the desired isoxazole (B147169).

The 1,3-dipolar cycloaddition reaction is a highly versatile and powerful tool for the synthesis of five-membered heterocyclic rings, including 1,2-oxazoles. wikipedia.orgnih.gov This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgresearchgate.net

For the synthesis of 1,2-oxazoles, the reaction of a nitrile oxide with an alkyne is the most direct route. wikipedia.org To obtain this compound, one could envision a two-step process starting with the cycloaddition of acetonitrile oxide with a cyclopropyl-substituted alkyne, followed by bromination.

Nitrile oxides are often generated in situ from the corresponding oximes by oxidation. rsc.org For instance, acetaldehyde oxime can be oxidized to generate acetonitrile oxide. This would then react with 1-bromo-2-cyclopropylacetylene.

Reaction Scheme: CH₃CH=NOH + Oxidant → [CH₃C≡N⁺-O⁻] [CH₃C≡N⁺-O⁻] + Br-C≡C-cyclopropane → this compound

The regioselectivity of the cycloaddition is an important consideration and is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne. mdpi.com

| 1,3-Dipole | Dipolarophile | Product | Key Transformation |

| Nitrile Oxide | Alkyne | 1,2-Oxazole | [3+2] Cycloaddition |

| Nitrile Oxide | Alkene | 1,2-Oxazoline | [3+2] Cycloaddition |

Other Established and Novel Cyclization Approaches

Beyond the classical methods, several other established and novel cyclization approaches have been developed for the synthesis of the isoxazole ring. These methods often provide improved regioselectivity, milder reaction conditions, and access to a wider range of functionalized products.

One powerful technique is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. eresearchco.comnih.gov This [3+2] cycloaddition is a highly efficient method for constructing the isoxazole core. eresearchco.com Nitrile oxides are typically unstable and are generated in situ from precursors like aldoximes using oxidizing agents, or from hydroximinoyl chlorides. eresearchco.comnih.gov Intramolecular versions of this reaction, known as intramolecular nitrile oxide cycloaddition (INOC), are particularly effective for creating fused heterocyclic systems. mdpi.commdpi.com

Recent advancements have focused on developing more environmentally benign and efficient protocols. These include:

Metal-free syntheses : To avoid issues with cost, toxicity, and removal of metal catalysts, various metal-free synthetic routes have been developed. nih.gov

Microwave-assisted synthesis : Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner reactions in a shorter time. nih.gov

"Click Chemistry" approach : This approach, utilizing copper-catalyzed [3+2] dipolar cycloaddition, offers high yields, stereospecificity, and mild, eco-friendly reaction conditions. eresearchco.com

Electrophilic Cyclization : A variety of 3,5-disubstituted 4-halo(seleno)isoxazoles can be prepared through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with electrophiles like ICl, I2, or Br2 under mild conditions. acs.orgnih.govorganic-chemistry.org This method is particularly relevant as it can introduce the C4-bromo substituent during the ring-forming step.

The table below summarizes some novel cyclization strategies for isoxazole synthesis.

| Methodology | Precursors | Key Features | Reference |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Alkyne-tethered aldoximes | Forms two rings simultaneously; creates fused systems. | mdpi.commdpi.com |

| Catalyst-free Microwave Synthesis | α-acetylenic γ-hydroxyaldehydes and hydroxylamine | Efficient, rapid, one-pot method for 5-substituted isoxazoles. | nih.gov |

| Electrophilic Cyclization | 2-alkyn-1-one O-methyl oximes and electrophiles (e.g., Br₂) | Introduces a halogen at the C4 position during cyclization. acs.orgnih.govorganic-chemistry.org | acs.orgnih.govorganic-chemistry.org |

| Metal-free Cascade Reaction | Ethyl nitroacetate and aromatic aldehydes | Utilizes ultrasonication and a DABCO catalyst in water. | nih.gov |

Regioselective Introduction and Functionalization of Substituents

The synthesis of this compound is a challenge of regiochemistry—placing the correct substituent at the desired position on the isoxazole ring. This can be achieved by starting with precursors where the substitution pattern is already defined or by selective functionalization of a pre-formed isoxazole ring.

The introduction of the methyl group at the C3 position is typically accomplished by selecting a starting material that contains a methyl ketone or a related functional group. One of the most common strategies for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov To place a methyl group at C3, a 1,3-diketone with a terminal methyl group, such as acetylacetone or its derivatives, can be used.

Another efficient, one-pot synthesis involves the reaction of α,β-unsaturated ketones with N-hydroxyl-4-toluenesulfonamide, which can produce 3,5-disubstituted isoxazoles with high regioselectivity. acs.org In this case, an α,β-unsaturated ketone bearing a methyl group destined for the C3 position would be the appropriate precursor. The reaction of fluoroalkyl ynones with hydroxylamine has also been explored for the regioselective synthesis of 3- or 5-fluoroalkyl isoxazoles, and similar principles can be applied for alkyl substituents. nih.gov

Introducing the cyclopropyl (B3062369) group at the C5 position can be achieved by starting with a precursor already bearing this moiety. A highly regioselective synthesis of 5-cyclopropyl isoxazoles can be accomplished by reacting cyclopropyl ketones with hydroxylamine. researchgate.net For instance, the reaction of a 1-cyclopropyl-substituted 1,3-diketone with hydroxylamine hydrochloride would be a direct route to the 5-cyclopropyl-3-methyl-1,2-oxazole core.

Alternatively, the reaction of halogenated cyclopropanes with a nitrosyl cation has been shown to produce isoxazoles. acs.org Another approach involves the ring-opening of donor-acceptor cyclopropanes via nitrosation, which can lead to isoxazole structures. researchgate.net These methods build the isoxazole ring from a cyclopropane-containing starting material. A facile synthesis of 5-(2-arylcyclopropyl)-3-methylthio-isoxazoles has been described, highlighting the viability of using cyclopropyl ketones as precursors. rsc.org

Common methods include:

Simmons-Smith Reaction : This reaction uses a carbenoid, typically iodomethylzinc iodide, to convert an alkene into a cyclopropane (B1198618). An alkene precursor could be functionalized and then carried forward to form the isoxazole. wikipedia.org

Reactions with Diazo Compounds : Diazo compounds can react with olefins in a [3+2] cycloaddition to form a pyrazoline, which then eliminates nitrogen gas to yield the cyclopropane. wikipedia.org

Intramolecular Cyclization : Haloalkanes with an appropriately placed electron-withdrawing group can be treated with a strong base to generate a carbanion that cyclizes to form the cyclopropane ring. wikipedia.org

The table below outlines key cyclopropanation methods.

| Reaction | Reagents | Substrate | Key Feature |

| Simmons-Smith | Diiodomethane, Zn-Cu couple | Alkene | Stereospecific syn-addition. |

| Diazo Compound Addition | Diazomethane, light or heat | Alkene | Proceeds via a pyrazoline intermediate. wikipedia.org |

| Intramolecular Cyclization | Strong base (e.g., NaH) | γ-Haloketone | Forms cyclopropyl ketones directly. |

The introduction of a bromine atom at the C4 position of the isoxazole ring is most commonly achieved after the ring has been formed and substituted with the methyl and cyclopropyl groups. The C4 position of the isoxazole ring is the most susceptible to electrophilic attack. isasbharat.inreddit.com

Direct electrophilic halogenation is a straightforward method for introducing bromine at the C4 position of a 3,5-disubstituted isoxazole. The reaction involves treating the 5-cyclopropyl-3-methyl-1,2-oxazole substrate with a suitable brominating agent.

The mechanism for the bromination of isoxazole involves the attack of the π-electron cloud of the isoxazole on a polarized bromine molecule (Brδ+—Brδ−). isasbharat.in This forms a resonance-stabilized carbocation intermediate (an arenium ion), which is the slow, rate-determining step. A subsequent fast step involves the abstraction of a proton by the bromide ion (Br−) to restore the aromaticity of the ring, yielding the 4-bromoisoxazole product. isasbharat.in

Common brominating agents and conditions are listed below.

| Brominating Agent | Conditions | Comments | Reference |

| Molecular Bromine (Br₂) | Aqueous medium or organic solvent (e.g., acetic acid) | A classic and effective method for electrophilic bromination. isasbharat.in | isasbharat.in |

| N-Bromosuccinimide (NBS) | Organic solvent, often with a radical initiator or acid catalyst | A milder and more selective source of electrophilic bromine. | N/A |

An alternative strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using Br₂ as the electrophile. This method constructs the 4-bromoisoxazole ring in a single step from an acyclic precursor. acs.orgnih.govorganic-chemistry.org This approach would involve starting with a cyclopropyl-containing alkyne and an acetyl-containing oxime.

Techniques for Bromine Incorporation at C4

Bromination Using N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic and heterocyclic compounds. masterorganicchemistry.com In the synthesis of this compound, NBS serves as a reliable source of an electrophilic bromine species (Br+). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the C4 position of the isoxazole ring is preferentially attacked. The regioselectivity is governed by the electron-donating effects of the methyl group at C3 and the cyclopropyl group at C5, which activate the ring and direct the substitution to the C4 position.

The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to maximize yield and minimize side reactions. While NBS can also participate in radical reactions, particularly for allylic or benzylic bromination, conditions for electrophilic substitution on the isoxazole ring are favored by using polar solvents and avoiding radical initiators like light or peroxides. masterorganicchemistry.com In some cases, an acid catalyst may be employed to enhance the electrophilicity of the bromine. researchgate.net For instance, studies on other heterocyclic systems have shown that the choice of solvent and additives can significantly influence the reaction's outcome and efficiency. mdpi.comnih.gov

One investigation into the synthesis of isoxazol-5(4H)-ones utilized NBS as a catalyst in a one-pot, three-component reaction in an aqueous medium, demonstrating its utility in isoxazole chemistry under green conditions. researchgate.net While this reaction differs in its specifics, it underscores the compatibility of NBS with the isoxazole core. In the bromination of a 3,5-disubstituted isoxazole, care must be taken to avoid side reactions, such as bromination of the methyl group, which can occur under different conditions. nih.gov

| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Typical Substrate | Reference |

|---|---|---|---|---|---|

| NBS | Acetonitrile (MeCN) | None | 50 °C | 1,2-dimethyl-1H-imidazole | thieme-connect.de |

| NBS | Dimethylformamide (DMF) | None | Room Temp. | 1,2-dimethyl-1H-imidazole | thieme-connect.de |

| NBS | Hexafluoroisopropanol (HFIP) | None | Room Temp. | 3,5-dimethylisoxazole | nih.gov |

| NBS | Methanol (MeOH) | p-Toluenesulfonic acid (PTSA) | - | Chalcones | researchgate.net |

Transition Metal-Catalyzed Halogenation Reactions

An alternative and increasingly important strategy for the synthesis of halogenated heterocycles involves transition metal-catalyzed C-H activation. rsc.org This approach allows for the direct functionalization of a C-H bond, offering high regioselectivity and efficiency. For the synthesis of this compound, a palladium-catalyzed C-H halogenation at the C4 position represents a modern and powerful method.

Research has demonstrated the utility of palladium(II) catalysts for the C4-iodination of 3,5-disubstituted isoxazoles using N-iodosuccinimide (NIS). A similar strategy could be adapted for bromination using NBS as the bromine source. The mechanism typically involves the coordination of the palladium catalyst to the heterocycle, followed by a C-H activation step to form a palladacycle intermediate. Subsequent reaction with the halogen source (NBS) regenerates the catalyst and yields the halogenated product.

The choice of catalyst, ligand, solvent, and reaction conditions is crucial for achieving high yields and selectivity. These reactions often tolerate a wide range of functional groups, making them attractive for complex molecule synthesis. While specific examples for the target molecule are not prevalent, the principles established for other substituted isoxazoles and oxazoles provide a strong foundation for developing such a synthetic route. researchgate.net

| Catalyst | Halogen Source | Solvent | Position Halogenated | Substrate Class | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 | NIS | TFA/DCE | C4 | 3,5-disubstituted isoxazoles | researchgate.net |

| [RuCl2(p-cymene)]2 | NBS | DCE | C7 | 2-arylbenzo[d]oxazoles | |

| [RhCp*Cl2]2 | NBS | DCE | ortho-aryl | 2-arylbenzo[d]oxazoles |

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic pathways for this compound focuses on maximizing the yield of the desired product while ensuring high regioselectivity and minimizing the formation of impurities. Key parameters for optimization include the choice of brominating agent, solvent, reaction temperature, and catalyst system. For the NBS-mediated bromination, screening different solvents such as acetonitrile, dimethylformamide (DMF), and hexafluoroisopropanol (HFIP) can significantly impact reaction efficiency and selectivity. nih.govthieme-connect.de Temperature control is also critical; while some electrophilic substitutions proceed well at room temperature, others may require heating to achieve a reasonable reaction rate.

In transition metal-catalyzed reactions, optimization involves screening the metal precursor (e.g., Pd(OAc)₂, PdCl₂), ligands, and additives. The catalyst loading is another important variable to balance reaction efficiency with cost. The goal is to identify a set of conditions that provides the target compound cleanly and in high yield, with straightforward purification.

Control of Stereochemistry and Regioselectivity

Regioselectivity: The primary challenge in the synthesis of this compound is the control of regioselectivity—ensuring that bromination occurs exclusively at the C4 position. The isoxazole ring itself has inherent reactivity patterns, and the substituents play a crucial directing role. The methyl group at C3 and the cyclopropyl group at C5 are both electron-donating, thereby activating the heterocyclic ring towards electrophilic attack. The C4 position is electronically favored for substitution. nih.gov

The main potential side-product would be from bromination at other positions, such as on the methyl or cyclopropyl substituents. Bromination of the methyl group would likely proceed through a radical mechanism, which can be suppressed by avoiding radical initiators (e.g., AIBN, benzoyl peroxide) and UV light, and by using polar solvents that favor ionic pathways. masterorganicchemistry.com Therefore, conducting the reaction in the dark, in a solvent like DMF or acetonitrile, would favor the desired electrophilic aromatic substitution on the isoxazole ring.

Stereochemistry: The final product, this compound, is an achiral molecule and does not possess any stereocenters. The isoxazole ring is planar and aromatic, and there are no chiral carbons in the substituents. Consequently, the synthesis of this specific compound does not involve the creation of stereoisomers in the final halogenation step. Therefore, the control of stereochemistry is not a relevant consideration for the final product itself, although it could be a factor in the synthesis of more complex precursors if chiral starting materials were employed. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, it is possible to map out the complete covalent framework of 4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl and cyclopropyl (B3062369) protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the adjacent oxazole (B20620) ring and the bromine atom. The integration of the signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the neighboring proton relationships.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.3 | Singlet (s) |

| Cyclopropyl (CH) | ~2.2 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy probes the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the oxazole ring are particularly diagnostic, with their positions indicating the influence of the nitrogen and oxygen heteroatoms, as well as the bromine substituent. The carbons of the methyl and cyclopropyl groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Oxazole) | ~160 |

| C-O (Oxazole) | ~170 |

| C-Br (Oxazole) | ~100 |

| C-C(cyclopropyl) (Oxazole) | ~115 |

| Methyl (CH₃) | ~12 |

| Cyclopropyl (CH) | ~10 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.

Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons, for instance, between the methine and methylene (B1212753) protons of the cyclopropyl group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connection between the methyl group and the oxazole ring (C-3), and between the cyclopropyl group and the oxazole ring (C-5).

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precise mass allows for the determination of the elemental composition of the molecule, confirming the presence of one bromine atom due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). The exact mass measurement serves as a definitive confirmation of the molecular formula, C₇H₈BrNO.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (for C₇H₉⁷⁹BrNO)⁺ | 202.9916 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations include C-H stretching from the methyl and cyclopropyl groups, C=N and C=C stretching from the oxazole ring, and the C-Br stretching frequency.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C-H stretch (sp³) | 2850-3000 |

| C=N stretch (oxazole) | 1620-1680 |

| C=C stretch (oxazole) | 1450-1600 |

| C-O stretch (oxazole) | 1000-1300 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which the positions of the atoms can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of structurally related brominated heterocyclic compounds illustrates the type of detailed information that would be obtained. Such an analysis would reveal critical parameters including the crystal system, space group, unit cell dimensions, and bond lengths and angles, confirming the spatial relationship between the bromo, cyclopropyl, and methyl substituents on the oxazole ring. For instance, crystallographic studies on other brominated compounds have provided precise measurements of their solid-state structures. nih.govresearchgate.netnih.gov

Table 1: Example Crystallographic Data for Related Brominated Heterocyclic Compounds

| Parameter | 4-((4-Bromo-3-chlorophenoxy)methyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-isoxazole guidechem.com | 4–bromo-3,5-dinitropyrazole researchgate.net | (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile nih.gov |

|---|---|---|---|

| Chemical Formula | C₁₉H₁₃BrCl₃NO₂ | C₃HBrN₄O₄ | C₈H₆BrNS |

| Crystal System | Not Specified | Monoclinic | Orthorhombic |

| Space Group | Not Specified | P2₁/c | Pnma |

| a (Å) | Not Specified | 11.9791(4) | 6.1347(5) |

| b (Å) | Not Specified | 5.9291(2) | 7.1124(3) |

| c (Å) | Not Specified | 9.8188(4) | 19.8245(13) |

| **β (°) ** | Not Specified | 96.520(1) | 90 |

| **Volume (ų) ** | Not Specified | 692.87(4) | 864.99(10) |

| Z | Not Specified | 4 | 4 |

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for the separation, isolation, and purity verification of synthesized chemical compounds. For a substance like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful analytical tools.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. In the context of isoxazole (B147169) derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. sielc.com This method utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. acs.orgvedomostincesmp.ru

The purity of this compound can be determined by injecting a solution of the compound into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A gradient elution, typically involving a mixture of water and a polar organic solvent like acetonitrile, is often used to achieve optimal separation of the main compound from any impurities. acs.org Detection is commonly performed using a photodiode array (PDA) detector, which provides absorbance data across a range of wavelengths, allowing for the quantification of the compound and assessment of its purity, which is often expected to be greater than 95%. acs.org

Table 2: Typical HPLC Conditions for Analysis of Isoxazole Derivatives

| Parameter | Condition 1 acs.org | Condition 2 vedomostincesmp.ru |

|---|---|---|

| Column | Kinetex Evo C18 (5 µm, 100 Å) | Zorbax Eclipse Plus C18 (3.5 µm) |

| Mobile Phase A | Water | 0.1% Aqueous Formic Acid |

| Mobile Phase B | Acetonitrile | Methanol |

| Elution Type | Gradient | Gradient |

| Flow Rate | 1.25 mL/min | Not Specified |

| Detector | Photodiode Array (PDA) | Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. The sample is first vaporized and separated on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. benthamopen.com

In the mass spectrometer, molecules are typically ionized by electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the fragment ions. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak. A key diagnostic feature would be the isotopic pattern of the bromine atom; due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of roughly equal intensity. nih.gov This characteristic signature is invaluable for confirming the presence of bromine in the parent molecule and its fragments, aiding in structural elucidation. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Notes |

|---|---|---|

| 217 / 219 | [C₇H₈BrNO]⁺ | Molecular Ion (M⁺) |

| 202 / 204 | [C₆H₅BrNO]⁺ | Loss of methyl group (•CH₃) |

| 176 / 178 | [C₅H₅BrO]⁺ | Fragmentation of the isoxazole ring |

| 138 | [C₇H₈NO]⁺ | Loss of bromine radical (•Br) |

| 69 | [C₄H₅O]⁺ | Fragment containing the cyclopropyl and methyl groups |

Reactivity and Chemical Transformations of 4 Bromo 5 Cyclopropyl 3 Methyl 1,2 Oxazole

Intrinsic Reactivity of the 1,2-Oxazole Ring

The 1,2-oxazole ring is an aromatic heterocycle characterized by a degree of electron deficiency due to the electronegativity of the nitrogen and oxygen atoms. This influences its susceptibility to electrophilic and nucleophilic attack, as well as its participation in cycloaddition reactions.

Electrophilic substitution on the oxazole (B20620) ring is generally challenging due to the ring's electron-deficient nature, which deactivates it towards electrophiles. thepharmajournal.com Reactions like nitration are often unsuccessful because the strongly acidic conditions lead to the formation of an electron-deficient oxazolium cation, further deactivating the ring. clockss.org However, the outcome of EAS is highly dependent on the nature and position of substituents on the ring.

For 4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole, the positions are C2, C4, and C5. thepharmajournal.com The C4 position is already occupied by a bromine atom. The methyl group at C3 and the cyclopropyl (B3062369) group at C5 are both electron-donating substituents, which can activate the ring towards electrophilic attack. thepharmajournal.com Generally, the preferred position for electrophilic attack on 1,3-azoles is C5. thepharmajournal.com In this specific molecule, with C4 and C5 already substituted, the remaining position on the carbon skeleton is not available for typical EAS reactions. Electrophilic attack, if it were to occur on the ring, would have to contend with the existing substitution pattern. It has been noted that Vilsmeier-Haack formylation of a 5-methyl-2-phenyloxazole (B7819025) yields the 4-aldehyde derivative, indicating that substitution at C4 is possible. clockss.org

Nucleophilic substitution directly on the oxazole ring is uncommon. thepharmajournal.com More frequently, nucleophilic attack leads to the cleavage of the heterocyclic ring. thepharmajournal.com The weak O-N bond in the 1,2-oxazole core makes it susceptible to cleavage under various conditions, including nucleophilic attack. This reactivity can be harnessed for the synthesis of other acyclic and heterocyclic systems. The specific mechanism of ring cleavage often depends on the nucleophile, the solvent, and the substitution pattern on the oxazole ring. For instance, the presence of electron-withdrawing groups can facilitate nucleophilic attack and subsequent ring opening.

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netresearchgate.net This reactivity is a key feature of oxazoles and provides a powerful method for synthesizing highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.net The reaction involves the oxazole acting as an azadiene, reacting with a dienophile (an alkene or alkyne). The primary bicyclic adduct formed is often unstable and undergoes a retro-Diels-Alder reaction, typically with the loss of a small molecule like a nitrile, to yield the final aromatic product.

The efficiency of the Diels-Alder reaction is influenced by the substituents on the oxazole ring. The oxazole ring itself is considered an electron-deficient diene, and its reactivity can be enhanced by the addition of Lewis or Brønsted acids to the nitrogen atom. acs.orgnih.gov This activation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the diene, facilitating the reaction with a dienophile. Conversely, electron-donating groups on the oxazole can also influence the reaction. The intramolecular version of the oxazole Diels-Alder reaction has been particularly valuable in the total synthesis of complex natural products. researchgate.net

Reactions Involving the Bromine Substituent at C4

The bromine atom at the C4 position is a key functional handle, enabling a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions and potentially nucleophilic aromatic substitution.

The carbon-bromine bond at the C4 position of the oxazole ring is well-suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these couplings is generally good, making this compound a valuable building block. beilstein-journals.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-oxazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govrsc.org It is a widely used method for forming aryl-aryl or aryl-vinyl bonds. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.commdpi.com 4-Bromo-oxazole derivatives have been successfully employed in Suzuki couplings to create oxazole-containing biaryl compounds. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction couples the bromo-oxazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of aryl-alkynes. nih.gov The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org

Stille Coupling: The Stille reaction pairs the bromo-oxazole with an organotin reagent (organostannane). wikipedia.org Like the Suzuki coupling, it is a versatile C-C bond-forming reaction catalyzed by palladium. organic-chemistry.orglibretexts.org While effective, a significant drawback is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org

Heck Reaction: This reaction involves the coupling of the bromo-oxazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org It is a powerful tool for the vinylation of aryl halides. nih.gov The reaction typically exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

The table below summarizes typical conditions for these cross-coupling reactions based on analogous bromo-heterocyclic systems.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Toluene, THF |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | (Not always required) | Toluene, Dioxane |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Direct displacement of the bromine atom by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism is another potential reaction pathway. The feasibility of SNAr reactions depends on the electronic nature of the aromatic ring. The reaction is generally favored on electron-deficient aromatic systems, as this stabilizes the negative charge in the intermediate Meisenheimer complex. nih.gov

While the 1,2-oxazole ring is inherently somewhat electron-deficient, the presence of the electron-donating methyl and cyclopropyl groups at positions C3 and C5 may counteract this effect, potentially making SNAr reactions more challenging compared to rings substituted with strongly electron-withdrawing groups. However, studies on other bromo-substituted heterocycles, such as bromobenzo-bis-thiadiazoles, have shown that nucleophilic substitution of a bromine atom is possible, with reaction conditions dictating the outcome. researchgate.net The mechanism can be complex, sometimes proceeding through a concerted pathway rather than a stepwise one. nih.gov The success of such a substitution on this compound would likely depend on the strength of the nucleophile and the specific reaction conditions employed.

Reductive Debromination Methodologies

The bromine atom at the C4 position of the 1,2-oxazole ring in this compound can be removed through various reductive debromination methods. These techniques are crucial for the synthesis of derivative compounds where a hydrogen atom is desired at this position.

Catalytic hydrogenation is a widely employed and effective method for the dehalogenation of aryl bromides. organic-chemistry.org This process typically involves the use of a palladium catalyst, such as 10% palladium on carbon (Pd/C), in the presence of hydrogen gas. organic-chemistry.org The reaction is generally carried out under neutral conditions, which allows for the selective reduction of the carbon-bromine bond without affecting other functional groups that might be present in the molecule. organic-chemistry.org The efficiency of this method is highlighted by its ability to proceed with relatively low catalyst loading and under mild temperature and pressure conditions. organic-chemistry.org

Alternative, transition-metal-free methods have also been developed for the hydrogenation of aryl halides. One such approach utilizes aldehydes or alcohols as a hydrogen source in the presence of a base. organic-chemistry.org This method has been shown to be effective for the reduction of various heteroaryl bromides, offering a potentially safer and more cost-effective alternative to traditional methods that rely on transition metals or hazardous reagents like tin hydrides. organic-chemistry.orgacs.org Mechanistic studies suggest that these reactions may proceed through a radical pathway. organic-chemistry.org

The choice of reductive debromination methodology can be influenced by the presence of other functional groups in the substrate and the desired reaction conditions. Below is a table summarizing common reductive debromination methods applicable to heteroaryl bromides.

Table 1: Common Reductive Debromination Methodologies

| Method | Reagents and Conditions | Advantages | Considerations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, neutral conditions | High selectivity, mild conditions, good functional group tolerance. organic-chemistry.org | Requires handling of hydrogen gas and a precious metal catalyst. nih.gov |

| Transition-Metal-Free Reduction | Aldehyde or alcohol (e.g., PhCHO, BnOH), base (e.g., KOt-Bu), DMF | Avoids transition metals, uses readily available reagents. organic-chemistry.org | May involve radical intermediates and require specific solvent conditions. organic-chemistry.org |

| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃Cl₂), H-atom donor (e.g., Hantzsch ester, HCO₂H), iPr₂NEt, visible light | Mild conditions, high functional group tolerance. acs.org | Requires a photocatalyst and light source. |

Reactivity of the Cyclopropyl Group at C5

The cyclopropyl group is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. nih.gov These reactions can be initiated by electrophiles, nucleophiles, or radical species, leading to the formation of a variety of functionalized products. The reactivity of cyclopropanes is largely governed by this inherent strain, which provides a thermodynamic driving force for ring cleavage. nih.gov

In the context of electrophilic cyclopropanes, particularly those bearing electron-accepting groups, ring-opening can occur via a polar mechanism when treated with nucleophiles. nih.gov The presence of an electron-withdrawing group polarizes the cyclopropane (B1198618) ring, making it more susceptible to nucleophilic attack. nih.gov

Acid-catalyzed ring-opening is another important transformation for cyclopropyl-containing compounds. nih.gov The mechanism can proceed through different pathways, such as an SN1-like mechanism involving a carbocation intermediate or an SN2-like pathway. nih.gov The specific pathway and the resulting product stereochemistry depend on the substrate and reaction conditions. For instance, in some systems, an SN2-like mechanism is favored, leading to a single stereoisomer. nih.gov

Radical-mediated ring-opening reactions of cyclopropanes are also well-documented. beilstein-journals.org These reactions often involve the formation of a cyclopropyl-substituted carbon radical, which then undergoes rapid ring-opening to generate a more stable alkyl radical. beilstein-journals.org This intermediate can then participate in subsequent reactions, such as intramolecular cyclization. beilstein-journals.org

The cyclopropyl group can significantly influence the electronic properties and reactivity of the attached 1,2-oxazole ring. The nature of this influence is complex, stemming from the unique bonding characteristics of the three-membered ring, which exhibits properties of both sigma and pi systems.

Theoretical studies on substituted cyclopropanes have provided insights into the interaction between the cyclopropyl ring and various substituents. smu.edu The electron density distribution within the cyclopropane ring is affected by the electronegativity of the substituent. smu.edu Electronegative substituents can alter the charge distribution and bond lengths within the cyclopropane ring. smu.edu

Transformations at the Methyl Group at C3

The methyl group at the C3 position of the 1,2-oxazole ring can undergo side-chain halogenation, typically through a free-radical mechanism. wikipedia.orglscollege.ac.in This type of reaction is common for alkyl-substituted aromatic and heteroaromatic compounds. wikipedia.orglscollege.ac.in

A widely used reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide or AIBN, and initiated by UV light or heat. organic-chemistry.org The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom from the methyl group by a bromine radical, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of NBS to form the brominated product and a succinimidyl radical, which continues the chain.

The selectivity of free-radical halogenation can vary. Bromination is generally more selective than chlorination, favoring the substitution of hydrogens on more substituted carbons or at positions that lead to more stable radical intermediates. youtube.com In the case of the 3-methyl group on the oxazole ring, the resulting radical is stabilized by the adjacent heterocyclic ring.

Table 2: Reagents for Side-Chain Bromination

| Reagent | Initiator/Conditions | Typical Solvent | Notes |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN, benzoyl peroxide, UV light (hν) | Carbon tetrachloride (CCl₄), acetonitrile, cyclohexane | Commonly used for allylic and benzylic brominations. organic-chemistry.orggoogle.com |

| Molecular Bromine (Br₂) | UV light (hν) | Non-polar solvents | Can also be used but may be less selective than NBS. google.com |

The methyl group at C3 can be a starting point for various functional group interconversions, allowing for the synthesis of a range of derivatives with different functionalities at this position. solubilityofthings.com

One important transformation is the oxidation of the methyl group. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to an aldehyde, a carboxylic acid, or other oxidized species. For instance, primary alcohols can be oxidized to aldehydes and further to carboxylic acids using reagents like potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com While direct oxidation of the methyl group can be challenging, it can often be achieved via an intermediate, such as the corresponding bromomethyl derivative discussed in the previous section.

The bromomethyl derivative, obtained from side-chain bromination, is a versatile intermediate for nucleophilic substitution reactions. nih.gov It can react with a variety of nucleophiles to introduce different functional groups. For example, reaction with hydroxide (B78521) or alkoxide ions can yield the corresponding alcohol or ether. Reaction with cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. Similarly, reaction with amines can lead to the formation of aminomethyl derivatives. nih.gov These transformations significantly expand the synthetic utility of the 3-methyl-1,2-oxazole core.

Oxidation and Reduction Pathways

The reactivity of this compound in oxidation and reduction reactions is primarily dictated by the isoxazole (B147169) ring, a five-membered heterocycle containing a relatively weak nitrogen-oxygen bond. While specific experimental data on the oxidation and reduction of this particular substituted isoxazole is not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established reactivity of the isoxazole core and similarly substituted analogues. The presence of the bromo, cyclopropyl, and methyl substituents can also influence the reaction pathways and product distribution.

Reduction Pathways

The most characteristic reaction of the isoxazole ring under reductive conditions is the cleavage of the N-O bond. This transformation is a valuable synthetic tool as it unmasks a β-amino enone functionality.

Catalytic Hydrogenation

A prevalent method for the reductive ring opening of isoxazoles is catalytic hydrogenation. This process typically employs catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). clockss.org The reaction involves the addition of hydrogen across the N-O bond, leading to its scission and subsequent formation of a β-amino enone. For this compound, this reaction is expected to yield (Z)-3-amino-4-bromo-1-cyclopropylpent-2-en-1-one. The stability of the isoxazole ring allows for this transformation to occur under relatively mild conditions, often at room temperature and atmospheric pressure of hydrogen. clockss.org

The general mechanism involves the adsorption of the isoxazole onto the catalyst surface, followed by the stepwise addition of hydrogen atoms, leading to the cleavage of the weak N-O bond.

Interactive Data Table: Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Reagent | Solvent | Conditions | Product |

| This compound | Raney Nickel | H₂ | Ethanol | Room Temp, 1 atm | (Z)-3-amino-4-bromo-1-cyclopropylpent-2-en-1-one |

| This compound | Pd/C (10%) | H₂ | Methanol | Room Temp, 1 atm | (Z)-3-amino-4-bromo-1-cyclopropylpent-2-en-1-one |

Chemical Reduction

Apart from catalytic hydrogenation, various chemical reducing agents can effect the ring opening of isoxazoles. Reagents such as molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water are known to facilitate the reductive cleavage of the N-O bond to afford β-aminoenones. nih.govnih.gov This method is particularly useful for substrates that may be sensitive to catalytic hydrogenation conditions. The reaction with this compound would be anticipated to produce the same β-amino enone product. The reductive ring opening of isoxazoles has also been observed as a metabolic pathway for certain pharmaceutical compounds, highlighting the biological relevance of this transformation. acs.org

Oxidation Pathways

The isoxazole ring is generally considered to be relatively stable towards oxidation. clockss.org However, under specific conditions or with potent oxidizing agents, transformations can occur, either at the substituents or involving the ring itself.

Oxidative Ring Cleavage

While the isoxazole ring is robust, strong oxidizing agents can lead to its degradation. For instance, treatment with potassium permanganate (KMnO₄) can result in the oxidative cleavage of the ring system. researchgate.net The products of such reactions are often complex mixtures of carboxylic acids and their derivatives, resulting from the breakdown of the heterocyclic core. The specific products for this compound would depend on the precise reaction conditions, but cleavage between the carbon and heteroatoms is expected.

Another documented oxidative pathway for substituted isoxazoles is ring-opening fluorination. The use of an electrophilic fluorinating agent like Selectfluor can induce a ring-opening reaction to yield tertiary fluorinated carbonyl compounds. organic-chemistry.org For this compound, this reaction would be predicted to proceed via an initial electrophilic attack by fluorine, followed by ring opening to furnish an α-bromo-α-fluoro-β-ketonitrile. This type of transformation highlights a more nuanced oxidative reactivity beyond simple degradation.

Interactive Data Table: Oxidative Ring-Opening Fluorination

| Reactant | Reagent | Solvent | Conditions | Product |

| This compound | Selectfluor | Acetonitrile | 80 °C | 2-bromo-2-fluoro-3-oxo-3-cyclopropylpropanenitrile |

Oxidation of Substituents

In some cases, the substituents on the isoxazole ring can be more susceptible to oxidation than the ring itself. For example, the methyl group at the C3 position could potentially undergo oxidation to a hydroxymethyl or carboxyl group under certain conditions, although this would likely require specific reagents to achieve selectivity over ring modification. In metabolic studies of related compounds, hydroxylation of alkyl substituents on the isoxazole ring has been observed as a common metabolic route. digitellinc.com

Theoretical and Computational Studies of 4 Bromo 5 Cyclopropyl 3 Methyl 1,2 Oxazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent properties of molecules. These calculations provide a foundational understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity and analyzing the charge distribution of organic molecules. By employing functionals such as B3LYP with basis sets like 6-311G++(d,p), it is possible to model the electronic environment of complex structures with a high degree of accuracy.

For 4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole, DFT calculations can predict the distribution of electron density across the molecule. The electronegative oxygen and nitrogen atoms in the oxazole (B20620) ring, along with the bromine atom, are expected to be regions of higher electron density, resulting in partial negative charges. Conversely, the carbon atoms of the ring and the substituent groups will likely bear partial positive charges. This charge distribution is critical in determining the molecule's dipole moment and its interactions with other polar molecules.

Table 1: Illustrative Mulliken Atomic Charges for a Substituted Heterocyclic Ring (Analog System)

| Atom | Charge (e) |

| C1 | -0.25 |

| C2 | 0.15 |

| C3 | -0.10 |

| N4 | -0.30 |

| O5 | -0.45 |

Note: This data is for an analogous heterocyclic system and serves to illustrate the expected charge distribution.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, further quantify the molecule's reactivity. Parameters such as chemical potential (µ), global chemical hardness (η), and the global electrophilicity index (ω) can be calculated to predict the molecule's behavior in chemical reactions. A molecule with a low chemical hardness and a high electrophilicity index is generally considered to be highly reactive.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and bonding within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. For substituted oxazoles, the nature and position of the substituents can significantly influence the HOMO and LUMO energy levels. For example, the introduction of a methyl group can raise the energy of the HOMO with little effect on the LUMO.

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Substituted Oxazole Analogs

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine nih.gov | -5.6518 | -0.8083 | 4.8435 |

| 5-methyl oxazole researchgate.net | - | - | 13.76 |

The aromaticity of the 1,2-oxazole ring is a topic of some debate. While it is a five-membered heterocycle with delocalized π-electrons, its aromatic character is considered to be weaker than that of other aromatic systems like benzene or thiazole. This is due to the presence of the highly electronegative oxygen atom, which can disrupt the delocalization of the π-electrons. Some studies suggest that 1,2-oxazoles are better described as having a larger diene character. This reduced aromaticity can influence the reactivity of the ring, making it more susceptible to certain types of addition reactions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, has proven to be a reliable approach for calculating the NMR chemical shifts of complex organic molecules.

For this compound, theoretical calculations can provide valuable predictions of the 1H and 13C NMR spectra. By comparing the calculated chemical shifts with experimental data, it is possible to confirm the structure of the molecule and assign the observed signals to specific atoms. These calculations are particularly useful for distinguishing between isomers.

The accuracy of the predicted chemical shifts is dependent on the level of theory and the basis set used. Functionals like B3LYP and basis sets such as 6-311+G(2d,p) or cc-pVTZ are commonly employed for this purpose. Studies on related heterocyclic systems have shown excellent correlation between experimental and calculated NMR chemical shifts.

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Substituted 1,2-oxazole Analog

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C-3 | 150.2 | 151.1 |

| C-4 | 108.3 | 109.0 |

| C-5 | 179.5 | 180.2 |

Note: This data is for a substituted 1,2-oxazole analog and illustrates the typical accuracy of DFT-based NMR predictions. aps.org

Mechanistic Studies and Transition State Analysis of Key Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. This information is crucial for understanding the feasibility and selectivity of a reaction.

For this compound, mechanistic studies could focus on reactions such as electrophilic substitution on the oxazole ring. Given the electron-donating nature of the methyl and cyclopropyl (B3062369) groups and the deactivating, yet ortho-, para-directing nature of the bromine atom, the regioselectivity of such reactions can be computationally explored.

The bromination of isoxazole (B147169), a constitutional isomer of oxazole, has been studied and is known to proceed via an electrophilic substitution mechanism. It is likely that similar reactions involving this compound would follow a comparable pathway. DFT calculations can be used to model the transition state of the electrophilic attack on the oxazole ring, providing insights into the geometry and energy of this critical point in the reaction coordinate. The stability of the resulting carbocation intermediate (arenium ion) can also be assessed to rationalize the observed regioselectivity.

Conformational Analysis and Potential Tautomeric Forms

The three-dimensional structure of a molecule, including the preferred conformations of its flexible parts, plays a significant role in its physical and chemical properties. For this compound, the orientation of the cyclopropyl group relative to the oxazole ring is of conformational interest.

Computational methods can be used to perform a conformational analysis by calculating the energy of the molecule as a function of the torsion angle between the cyclopropyl group and the oxazole ring. This allows for the identification of the most stable conformation (the global energy minimum) and any other low-energy conformers. For cyclopropyl groups attached to planar rings, the preferred conformation often involves the bisected orientation, where the plane of the cyclopropyl ring is perpendicular to the plane of the larger ring, to minimize steric hindrance.

Tautomerism, the interconversion of structural isomers through the migration of a proton, is another aspect that can be investigated computationally. For the 1,2-oxazole ring system in this compound, the potential for tautomerism is generally low. The aromatic character of the ring provides a significant energy barrier to tautomerization. However, under certain conditions, such as in the presence of strong acids or bases, or upon coordination to a metal center, tautomeric forms could potentially be accessed. Computational studies can be employed to calculate the relative energies of any potential tautomers and the energy barriers for their interconversion, thereby assessing the likelihood of their existence under various conditions. Studies on related isoxazolone derivatives have shown that the relative stability of tautomers can be influenced by substituents and the solvent environment. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utilization of 4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole as a Versatile Synthetic Building Block

The reactivity of the carbon-bromine bond in aryl and heteroaryl systems is a cornerstone of modern organic synthesis. This feature allows for the introduction of diverse functionalities through various cross-coupling reactions, making this compound a potentially versatile building block.

The bromo-substituted oxazole (B20620) core could theoretically be elaborated into more complex polycyclic or multi-heterocyclic architectures. Through reactions such as Suzuki, Stille, Heck, or Sonogashira cross-coupling, new carbon-carbon or carbon-heteroatom bonds can be formed at the 4-position of the oxazole ring. This would enable the fusion of other ring systems or the introduction of various substituent groups, leading to novel heterocyclic scaffolds of potential interest in medicinal chemistry and materials science.

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are frequently employed as ligands in coordination chemistry and catalysis. The nitrogen atom of the oxazole ring in this compound possesses a lone pair of electrons that could coordinate to a metal center. By strategically modifying the molecule, for instance, through the introduction of other coordinating groups via the bromo-functionality, it is conceivable to design novel bidentate or multidentate ligands. These new ligands could then be used to construct catalytic systems with unique reactivity and selectivity.

Contributions to New Synthetic Methodologies

While specific new synthetic methodologies developed using this compound have not been documented in available literature, its structure lends itself to the exploration of new chemical transformations. The interplay between the electron-rich cyclopropyl (B3062369) group and the oxazole ring, along with the reactive bromine atom, could be exploited to investigate novel reaction pathways and mechanisms.

Potential in the Development of Precursors for Agrochemicals or Specialty Chemicals (excluding efficacy/safety data)

There is an indication from patent literature that isoxazole (B147169) derivatives are of interest in the agrochemical field. For instance, patents WO2006024820A1 and EA012848B1 describe isoxazoline (B3343090) derivatives for use as herbicides and list this compound as a related chemical compound. This suggests that this molecule could serve as a precursor or an intermediate in the synthesis of more complex structures with potential agrochemical applications. The specific synthetic routes and transformations from this compound to final agrochemical products are not detailed in the available information.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.